3-methyl-4H,5H,6H-furo[2,3-c]pyrrole
Description
3-Methyl-4H,5H,6H-furo[2,3-c]pyrrole is a bicyclic heterocyclic compound comprising fused furan and pyrrole rings. The numbering system ([2,3-c]) indicates the positions of ring fusion, with the furan oxygen at position 2 and the pyrrole nitrogen at position 2. The methyl group at position 3 introduces steric and electronic modifications, influencing its reactivity and physicochemical properties.
Properties
Molecular Formula |
C7H9NO |
|---|---|
Molecular Weight |
123.15 g/mol |
IUPAC Name |
3-methyl-5,6-dihydro-4H-furo[2,3-c]pyrrole |
InChI |
InChI=1S/C7H9NO/c1-5-4-9-7-3-8-2-6(5)7/h4,8H,2-3H2,1H3 |
InChI Key |
JUGJWDYEOPGRAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C1CNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4H,5H,6H-furo[2,3-c]pyrrole can be achieved through several methods. One common approach involves the thermolysis of methyl 2-azido-3-(3-furyl)propenoate, which leads to the formation of methyl 6H-furo[2,3-b]pyrrole-5-carboxylate . Another method includes the use of phase-transfer catalysis conditions to obtain derivatives such as 6-methyl and 6-benzyl furo[2,3-b]pyrroles .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up processes can be applied. These methods typically involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4H,5H,6H-furo[2,3-c]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the furan and pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the furan or pyrrole rings.
Scientific Research Applications
3-methyl-4H,5H,6H-furo[2,3-c]pyrrole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methyl-4H,5H,6H-furo[2,3-c]pyrrole involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the functional groups present on the compound and its derivatives. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Core Structural Analogues
a. 6H-Furo[2,3-b]pyrrole-5-carboxylic Acid, Methyl Ester (CAS 201019-27-4)
- Structure : Features a fused furo[2,3-b]pyrrole core (furan oxygen at position 2, pyrrole nitrogen at position 3) with a methyl ester at position 3.
- Key Differences : The [2,3-b] fusion alters ring strain and electron distribution compared to the [2,3-c] system. The ester group enhances solubility in organic solvents, unlike the methyl group in the target compound .
b. cis-2,3,3a,6a-Tetrahydrofuro[2,3-c]pyrrole-4,6(5H)-dione
- Structure : A partially hydrogenated derivative with two ketone groups. The hydrogenation reduces aromaticity, increasing conformational flexibility.
- Synthesis: Prepared via cyclization of β-cyanocarboxylic acids with amines, yielding diastereomers due to stereogenic centers .
Substituent-Modified Analogues
a. 3,4-Dimethyl-1-(4-nitro-1,3-butadienyl)pyrrole (5c)
- Structure : A pyrrole derivative with nitrobutadienyl and methyl substituents.
- Synthesis : Generated via condensation of 3,4-dimethylpyrrole with nitrobutadiene, yielding low yields (4.5%) due to steric hindrance .
b. 3H-Pyrrolo[2,3-c]quinolin-4(5H)-one Derivatives
- Structure: Features a fused quinoline-pyrrole system. The extended π-conjugation enhances NLO properties.
- Synthesis: Achieved via [3+2] cycloaddition of TosMIC derivatives with indolinones under basic conditions .
Electronic and Optical Properties
Nonlinear Optical (NLO) Behavior
a. Fullerene-Thieno[2,3-c]pyrrole Hybrids (FTPDF)
b. 3-Methyl-4H,5H,6H-Furo[2,3-c]pyrrole
- Electronic Profile: The furan oxygen provides moderate electron-withdrawing effects, while the methyl group reduces intramolecular charge transfer (ICT) efficiency compared to thieno analogues.
- Polarizability : Predicted isotropic polarizability (αo) is ~10% lower than FTPDF due to reduced π-conjugation .
Comparative Data Tables
Table 2: Electronic Properties
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